molecular formula C18H25N3O3 B2415910 3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide CAS No. 1333962-89-2

3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide

Cat. No.: B2415910
CAS No.: 1333962-89-2
M. Wt: 331.416
InChI Key: BQGFYQBGBBQVPO-UHFFFAOYSA-N
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Description

3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the amide bond: This can be achieved by reacting 3-methyl-2-butanoyl chloride with 2-phenylacetamide under basic conditions.

    Introduction of the prop-2-enamido group: This step involves the reaction of the intermediate with prop-2-enoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and enamide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    2-phenylacetamido derivatives: Compounds with similar amide structures.

    Prop-2-enamido derivatives: Compounds with similar enamide structures.

Uniqueness

3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-methyl-2-[(2-phenylacetyl)amino]-N-[2-(prop-2-enoylamino)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-4-15(22)19-10-11-20-18(24)17(13(2)3)21-16(23)12-14-8-6-5-7-9-14/h4-9,13,17H,1,10-12H2,2-3H3,(H,19,22)(H,20,24)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGFYQBGBBQVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCNC(=O)C=C)NC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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